(S)-2-(4-methoxybenzylamino)propan-1-ol
Overview
Description
(S)-2-(4-methoxybenzylamino)propan-1-ol is an organic compound characterized by the presence of a methoxybenzyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol typically involves the reaction of (S)-2-amino-1-propanol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of (S)-2-amino-1-propanol attacks the electrophilic carbon of 4-methoxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-methoxybenzylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-methoxybenzylamino)propan-1-one.
Reduction: Formation of (S)-2-(4-methoxybenzylamino)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-2-(4-methoxybenzylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-(4-methoxybenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-methoxyphenylamino)propan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(S)-2-(4-methoxybenzylamino)butan-1-ol: Similar structure but with an additional carbon in the backbone.
(S)-2-(4-methoxybenzylamino)ethan-1-ol: Similar structure but with one less carbon in the backbone.
Uniqueness
(S)-2-(4-methoxybenzylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRNIMUUGOGMJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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